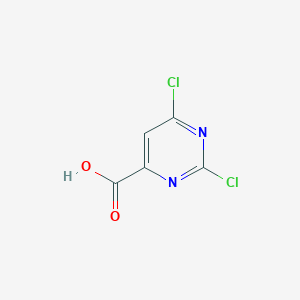
(3-Methoxybenzyl)triphenylphosphonium chloride
描述
“(3-Methoxybenzyl)triphenylphosphonium chloride” is a chemical compound with the molecular formula C26H24ClOP . It is also known by other names such as 3-methoxybenzyltriphenylphosphonium chloride and (3-methoxyphenyl)methyl-triphenylphosphanium chloride . The molecular weight of this compound is 418.9 g/mol .
Molecular Structure Analysis
The molecular structure of “(3-Methoxybenzyl)triphenylphosphonium chloride” can be represented by the InChI string and the Canonical SMILES string . The InChI string isInChI=1S/C26H24OP.ClH/c1-27-23-13-11-12-22(20-23)21-28(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 . The Canonical SMILES string is COC1=CC=CC(=C1)CP+(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] . Chemical Reactions Analysis
“(3-Methoxybenzyl)triphenylphosphonium chloride” is a type of Wittig reagent . Wittig reagents are commonly used in organic chemistry for the synthesis of alkenes through the Wittig reaction, where they react with aldehydes and ketones .Physical And Chemical Properties Analysis
“(3-Methoxybenzyl)triphenylphosphonium chloride” is a solid compound . The compound appears as a white to almost white powder or crystal .科学研究应用
Synthesis of Natural Compounds : It is used in the synthesis of natural diterpenes like (+)-ferruginol, (+)-sempervirol, and (+)-podocarpa-8(14)-en-13-one through reactions such as the Wittig reaction and intramolecular cyclization (Matsumoto & Usui, 1979).
Total Synthesis of (+)-Totarol and (+)-Podototarin : Its derivatives are employed in the total synthesis of natural products like (+)-totarol and (+)-podototarin, contributing to advancements in organic chemistry and drug discovery (Matsumoto & Suetsugu, 1979).
Antimicrobial Applications : Derivatives of (3-Methoxybenzyl)triphenylphosphonium chloride have shown selective antimicrobial activity against Gram-positive bacterial strains, indicating potential for use in developing new antimicrobial agents (Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).
Corrosion Inhibition : In the field of materials science, derivatives like (4-Methoxybenzyl)-triphenylphosphonium Bromide have been reported as effective corrosion inhibitors for metals like mild steel in acidic environments (Goyal et al., 2020).
Humidity Sensing : Compounds containing (3-Methoxybenzyl)triphenylphosphonium chloride have been explored for humidity-sensitive applications, potentially useful in developing sensors (Lee, Rhee, & Gong, 1999).
Cancer Research : In medical research, certain phosphonium salts, structurally related to (3-Methoxybenzyl)triphenylphosphonium chloride, have shown cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy (Dhanya et al., 2017).
Electrochemical Applications : Its derivatives are utilized in the preparation of adherent films of poly-p-xylylenes on metals like aluminum, indicating potential use in electrochemical applications (Ross & Kelley, 1967).
安全和危害
属性
IUPAC Name |
(3-methoxyphenyl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP.ClH/c1-27-23-13-11-12-22(20-23)21-28(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYDLIVUYPUXBV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464948 | |
| Record name | [(3-Methoxyphenyl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxybenzyl)triphenylphosphonium chloride | |
CAS RN |
18880-05-2 | |
| Record name | Phosphonium, [(3-methoxyphenyl)methyl]triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18880-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3-Methoxyphenyl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Methoxybenzyl)triphenylphosphonium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














